molecular formula C23H23NO5S B10952398 Methyl 4-(4-ethoxyphenyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Methyl 4-(4-ethoxyphenyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10952398
M. Wt: 425.5 g/mol
InChI Key: IMGQNTDSQYXBAO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxybenzoyl Intermediate: The reaction begins with the preparation of the ethoxybenzoyl chloride by reacting 4-ethoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The ethoxybenzoyl chloride is then reacted with 4-ethoxyaniline to form the ethoxybenzoyl amide.

    Thiophene Ring Formation: The ethoxybenzoyl amide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Uniqueness

Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of ethoxy groups on both the benzoyl and phenyl moieties enhances its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-4-28-17-10-6-15(7-11-17)19-14-30-22(20(19)23(26)27-3)24-21(25)16-8-12-18(13-9-16)29-5-2/h6-14H,4-5H2,1-3H3,(H,24,25)

InChI Key

IMGQNTDSQYXBAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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